molecular formula C22H27NO10 B12348970 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose

2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose

Cat. No.: B12348970
M. Wt: 465.4 g/mol
InChI Key: BPVDJXUNJWJXMH-MYKCNMGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose is a chemical compound with the molecular formula C22H27NO10 and a molecular weight of 465.45 g/mol . It is a derivative of glucopyranose, a type of sugar molecule, and features a methoxybenzylidene group attached to an imino group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like chloroform, ethyl acetate, and methanol, as well as catalysts and temperature control to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. The methoxybenzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetyl groups may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27NO10

Molecular Weight

465.4 g/mol

IUPAC Name

[(3S,5S,6S)-3,4,6-triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H27NO10/c1-12(24)29-11-18-20(30-13(2)25)21(31-14(3)26)19(22(33-18)32-15(4)27)23-10-16-6-8-17(28-5)9-7-16/h6-10,18-22H,11H2,1-5H3/t18?,19-,20+,21?,22+/m0/s1

InChI Key

BPVDJXUNJWJXMH-MYKCNMGISA-N

Isomeric SMILES

CC(=O)OCC1[C@H](C([C@@H]([C@@H](O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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